(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile

Description

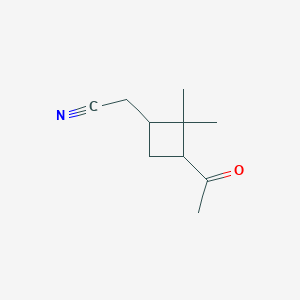

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile is a nitrile derivative of pinonic acid (CAS 473-72-3), a chiral cyclobutane compound synthesized from α-pinene, a terpene-derived precursor . The core structure consists of a cyclobutane ring substituted with two methyl groups at the 2-position, an acetyl group at the 3-position, and an acetonitrile (-CH₂CN) moiety. Its molecular formula is C₁₁H₁₅NO₂, distinguishing it from pinonic acid (C₁₀H₁₆O₃) by the replacement of the carboxylic acid (-COOH) with a nitrile group (-CN).

This compound is of interest due to the structural rigidity of the cyclobutane ring and the reactivity of the nitrile group, which may enable applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

2-(3-acetyl-2,2-dimethylcyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILTYDDIGXXGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863302 | |

| Record name | (3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of 2,2-dimethylcyclobutane derivatives, often starting from 2,2-dimethyl-3-ethylcyclobutaneacetic acid or related precursors. Key steps include:

- Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

- Subsequent nucleophilic substitution reactions to introduce desired functional groups.

- Use of potassium thiocyanate (KSCN) and amines to form thiourea derivatives in related compounds, demonstrating the versatility of the cyclobutyl scaffold in functional group transformations.

Specific Reported Procedure

A representative synthesis reported by Yan-bai Yi et al. involves the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,2-Dimethyl-3-ethylcyclobutaneacetic acid + SOCl₂ (4.5 mL) | Reflux in dichloromethane for 4 hours to form acid chloride intermediate. |

| 2 | Removal of excess SOCl₂ by decompression distillation | Preparation for subsequent nucleophilic substitution. |

| 3 | Acid chloride + KSCN in acetonitrile (30 mL) | Stirring at room temperature for 4 hours to form thiocyanate intermediate. |

| 4 | Addition of aniline and reflux for 7 hours | Formation of thiourea derivative via nucleophilic attack. |

| 5 | Work-up involves removal of solvent and extraction | Isolation of product for purification and characterization. |

This sequence, while focused on thiourea derivatives, illustrates the approach to functionalizing the cyclobutyl ring and acyl side chains, which can be adapted for the synthesis of this compound by appropriate substitution of nucleophiles and reaction conditions.

Analytical Data Supporting Synthesis

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Infrared (IR) Spectroscopy

- IR spectra show characteristic absorption bands for the carbonyl (C=O) stretch of the acetyl group (~1700 cm⁻¹) and the nitrile (C≡N) stretch (~2200 cm⁻¹), confirming the presence of both functionalities.

Summary Table of Key Preparation Steps and Conditions

Chemical Reactions Analysis

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Scientific Research Applications

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Mechanism of Action

The mechanism of action of (3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between (3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile and related compounds:

Biological Activity

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and toxicological profiles.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a cyclobutyl ring with acetyl and acetonitrile substituents. Its unique structure may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H13N |

| Molecular Weight | 139.20 g/mol |

| IUPAC Name | 3-Acetyl-2,2-dimethylcyclobutylacetonitrile |

| SMILES | CC(=O)C1(CC1(C)C)C#N |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism.

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing signaling pathways.

Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In preclinical models, these derivatives have shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Toxicological Studies

A study investigating the toxicological effects of compounds derived from α-pinene, including this compound, revealed that exposure can lead to oxidative stress in lung epithelial cells. This study reported decreased cellular proliferation and increased oxidative stress markers at high concentrations.

Case Studies

- Inflammation Model : In a controlled experiment using murine models of inflammation, administration of this compound derivatives resulted in a significant reduction in pro-inflammatory cytokines compared to the control group.

- Oxidative Stress Study : A study assessing the impact of α-pinene-derived secondary organic aerosols found that exposure to this compound led to notable increases in oxidative stress markers in bronchial epithelial cells.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Clinical Trials : To assess the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : To better understand the molecular interactions and pathways influenced by this compound.

- Development of Derivatives : Exploring modifications to enhance its therapeutic potential while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.